what is the chemical structure of 6-Methoxy-N-methylpyrazin-2-amine
what is the chemical structure of 6-Methoxy-N-methylpyrazin-2-amine
6-Methoxy-N-methylpyrazin-2-amine: Structural Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Design
As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrazine derivatives as foundational building blocks in drug discovery. Specifically, 6-Methoxy-N-methylpyrazin-2-amine (CAS: 1516709-09-3) has emerged as a privileged bioisosteric scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in targeted therapeutics, and a self-validating synthetic workflow designed for high-yield isolation.
Physicochemical Profiling & Structural Analysis
The pyrazine ring (1,4-diazine) is inherently electron-deficient, making it an excellent bioisostere for pyridine and pyrimidine rings in pharmaceutical design. The substitution pattern of 6-methoxy-N-methylpyrazin-2-amine heavily dictates its electronic distribution:
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Methoxy Group (-OCH₃) at C6: Exerts an electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M). This resonance pushes electron density into the pyrazine ring, partially mitigating its electron deficiency.
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N-Methylamine Group (-NHCH₃) at C2: Acts as a strong electron-donating group (+M), further modulating the pKa of the pyrazine nitrogens.
This push-pull electronic modulation creates a highly specific dipole moment and hydrogen-bonding profile, making the molecule highly soluble in polar organic solvents while maintaining sufficient lipophilicity for cellular permeability.
Quantitative Data Summary
The following table consolidates the critical physicochemical and structural identifiers for 6-methoxy-N-methylpyrazin-2-amine[1][2]:
| Property | Value |
| Chemical Name | 6-Methoxy-N-methylpyrazin-2-amine |
| CAS Registry Number | 1516709-09-3 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Monoisotopic Mass | 139.07455 Da |
| SMILES String | CNC1=CN=CC(=N1)OC |
| InChIKey | CTDGZTYCKKQAHV-UHFFFAOYSA-N |
| Predicted XLogP | 1.0 |
Mechanistic Utility in Drug Design
In the development of kinase inhibitors (e.g., CSNK2A, PI3K, or mutant BRAF inhibitors), the ATP-binding pocket is the primary target[3]. 6-Methoxy-N-methylpyrazin-2-amine serves as an optimal "hinge-binding" motif.
The structural causality behind this utility lies in its bidentate hydrogen-bonding capacity. The N-methylamine acts as a highly directional Hydrogen Bond Donor (HBD) , while the adjacent pyrazine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) . When oriented correctly in the kinase hinge region, this Donor-Acceptor (D-A) pair forms a robust, highly specific interaction with the backbone carbonyl and amide groups of the kinase hinge residues.
Fig 1: Bidentate hydrogen-bonding network between the pyrazine motif and kinase hinge region.
Synthetic Methodologies & Protocols
The synthesis of 6-methoxy-N-methylpyrazin-2-amine is achieved via a two-step Nucleophilic Aromatic Substitution (SₙAr) sequence starting from the commercially available 2,6-dichloropyrazine[4][5].
Fig 2: Two-step nucleophilic aromatic substitution (SNAr) workflow from 2,6-dichloropyrazine.
Step 1: Mono-Methoxylation (Kinetic Control)
Causality & Logic: The symmetrical 2,6-dichloropyrazine is highly electrophilic. Adding exactly 1.0 equivalent of sodium methoxide at 0 °C is critical. Once the first methoxy group is installed, it donates electron density into the ring via resonance, deactivating the remaining chlorine toward further nucleophilic attack. This self-regulating kinetic window prevents the formation of the undesired 2,6-dimethoxypyrazine byproduct[4].
Protocol:
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Preparation: Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol under an inert nitrogen atmosphere.
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Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
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Addition: Add sodium methoxide (1.0 eq, 25% wt in methanol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
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Reaction: Stir the mixture at room temperature for 3–6 hours. Monitor via TLC/LCMS until the starting material is fully consumed.
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Workup: Quench by pouring into ice water. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-chloro-6-methoxypyrazine.
Step 2: Amination (Thermodynamic Control)
Causality & Logic: Because the intermediate is now electronically deactivated by the methoxy group, the second SₙAr requires forcing conditions. Methylamine is a volatile gas/liquid, necessitating a pressure-rated sealed tube to keep the nucleophile dissolved at elevated temperatures. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of methylamine which would otherwise destroy its nucleophilicity[5].
Protocol:
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Preparation: Dissolve 2-chloro-6-methoxypyrazine (1.0 eq) in anhydrous acetonitrile in a pressure-rated sealed tube.
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Reagent Addition: Add methylamine (2.0 M solution in THF, 2.5 eq) and DIPEA (2.0 eq).
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Heating: Seal the tube securely and heat the reaction mixture to 80 °C for 12–24 hours behind a blast shield.
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Depressurization: Cool the vessel completely to room temperature before carefully unsealing to release residual pressure.
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Purification: Concentrate the mixture under vacuum. Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford pure 6-methoxy-N-methylpyrazin-2-amine.
Handling, Safety, and Regulatory Compliance
As a biologically active intermediate, 6-methoxy-N-methylpyrazin-2-amine must be handled with strict adherence to laboratory safety protocols. According to notified Classification, Labelling and Packaging (CLP) regulations, the compound triggers the following GHS hazard classifications[1]:
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Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Dam. 1 (H318): Causes serious eye damage.
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STOT SE 3 (H336): May cause drowsiness or dizziness.
Required PPE: Handling requires nitrile gloves, tightly sealed safety goggles (due to Eye Dam. 1 classification), and manipulation within a certified Class II fume hood to mitigate inhalation risks.
References
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NextSDS Database. 6-methoxy-N-methylpyrazin-2-amine — Chemical Substance Information. NextSDS.1
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PubChemLite. 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O). Université du Luxembourg. 2
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OSTI.GOV. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). U.S. Department of Energy Office of Scientific and Technical Information. 4
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bioRxiv. Impaired migration and metastatic spread of human melanoma by a novel small molecule targeting the transmembrane domain of death. Cold Spring Harbor Laboratory. 5
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PubMed Central (PMC). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity. National Institutes of Health. 3
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 6-methoxy-n-methylpyrazin-2-amine (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. biorxiv.org [biorxiv.org]
